N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid typically involves multi-step organic reactions The process may start with the preparation of cyclohexylcyclohexanamine through the reaction of cyclohexylamine with cyclohexanone
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The oxocyclohexenyl group can be reduced to form alcohols or alkanes.
Substitution: The amine and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the oxocyclohexenyl group may produce an alcohol or alkane.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of derivatives and analogs.
Biology: Its functional groups may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include drug development for targeting specific pathways or diseases.
Industry: It may be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid involves its interaction with molecular targets and pathways. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, influencing their activity or function. Specific pathways may include enzyme inhibition, receptor modulation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar reactivity but fewer functional groups.
Cyclohexanone: A ketone with similar structural features but lacking the additional functional groups.
Hexanoic acid: A carboxylic acid with a similar carbon chain length but different functional groups.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is unique due to its combination of multiple functional groups, which confer diverse reactivity and potential applications. Its complex structure allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C12H23N/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26);11-13H,1-10H2/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIHZOBLLDZERM-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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